3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde
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Overview
Description
3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C17H20O4 It is a derivative of benzaldehyde, featuring methoxy and propoxy groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or propoxy groups.
Major Products Formed
Oxidation: 3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzoic acid.
Reduction: 3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and propoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-propoxybenzaldehyde
- 3-methoxy-4-(2-methylphenoxy)benzaldehyde
- 3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Uniqueness
3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-6-3-4-7-16(14)21-10-5-11-22-17-9-8-15(13-19)12-18(17)20-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYZREMXBDBBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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